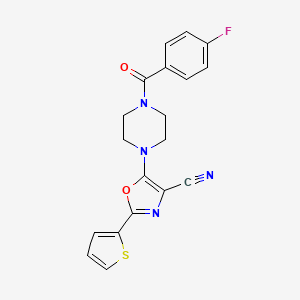

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Description

This compound features a central oxazole ring substituted at position 2 with a thiophen-2-yl group and at position 4 with a carbonitrile. Position 5 is modified with a piperazine moiety bearing a 4-fluorobenzoyl group.

Properties

IUPAC Name |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-2-1-11-27-16/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYOEKHVUPXQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride, piperazine derivatives, and thiophene-based precursors. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or piperazine moiety.

Reduction: Reduction reactions could target the carbonitrile group or other reducible functional groups.

Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents at positions 2 and 5 of the oxazole core:

Abbreviations: FBz = fluorobenzoyl; FPh = fluorophenyl; CN = carbonitrile.

Functional and Pharmacological Implications

Electronic Effects

- Thiophen-2-yl (Target): The sulfur atom in thiophene donates electron density, promoting π-π stacking with aromatic residues in biological targets.

- Styryl Substituents (): The ethenyl bridge in styryl derivatives extends conjugation, altering absorption spectra and binding affinity. For example, the styryl-thiophene derivative may exhibit stronger interactions with hydrophobic enzyme pockets compared to the target’s direct thiophene attachment.

Steric and Conformational Effects

- The indole group in provides a hydrogen-bond donor (N-H), which is absent in the target compound’s piperazine-fluorobenzoyl side chain. This difference could influence target selectivity in enzyme inhibition assays.

Lipophilicity and Bioavailability

- Fluorinated benzoyl-piperazine derivatives (e.g., ) exhibit increased lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration for CNS targets. The thiophene-containing target compound may have moderate logP (~3.0–3.5), balancing solubility and membrane permeability .

- The styryl-4-fluorophenyl derivative has the highest molecular weight (432.41 g/mol), which could reduce oral bioavailability compared to the target compound.

Biological Activity

The compound 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a novel chemical entity with potential therapeutic applications. Its unique structure combines a piperazine moiety with a thiophene and oxazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a fluorobenzoyl group attached to a piperazine ring and an oxazole carbonitrile moiety. The presence of fluorine in the structure is significant as it can influence the compound's pharmacokinetics and interaction with biological targets.

1. Tyrosinase Inhibition

Research has highlighted the potential of compounds similar to This compound as inhibitors of tyrosinase (TYR), an enzyme critical in melanin production. For example, derivatives such as [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone have shown significant inhibitory effects with an IC50 of 0.18 μM, which is approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that similar modifications in the piperazine structure could enhance the inhibitory activity against TYR.

2. Antimelanogenic Effects

The antimelanogenic properties of compounds related to this class have been evaluated in B16F10 melanoma cells. Notably, certain derivatives exhibited these effects without cytotoxicity, indicating a favorable therapeutic profile for treating hyperpigmentation disorders .

Docking studies have provided insights into the binding modes of these compounds within the active site of TYR. The binding interactions involve crucial amino acid residues, suggesting that structural modifications can optimize binding affinity and selectivity . The fluorobenzoyl group appears to facilitate additional interactions that enhance inhibitory potency.

Comparative Analysis

To better understand the biological activity of This compound , it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| Kojic Acid | N/A | 17.76 | Reference inhibitor for TYR |

| Compound 26 | [Structure] | 0.18 | Competitive TYR inhibitor |

| Compound A | [Structure] | X | TBD |

Case Studies

Several studies have explored the biological activity of piperazine derivatives:

- Inhibition Studies : A study evaluated various piperazine derivatives for their ability to inhibit TYR, identifying several potent inhibitors that could serve as leads for drug development targeting hyperpigmentation disorders .

- Cytotoxicity Assessments : Compounds were tested on cell lines to assess their cytotoxic effects alongside their enzymatic inhibition capabilities, revealing that many derivatives maintained low toxicity while effectively inhibiting TYR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.